molecular formula C7H5NO B12357006 3-ethynyl-3H-pyridin-6-one

3-ethynyl-3H-pyridin-6-one

Cat. No.: B12357006
M. Wt: 119.12 g/mol
InChI Key: VCJKJORYMYYFNY-UHFFFAOYSA-N
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Description

3-Ethynyl-3H-pyridin-6-one is a pyridine derivative characterized by an ethynyl (-C≡CH) substituent at position 3 and a ketone group at position 4. This compound belongs to the class of pyridinones, which are heterocyclic aromatic molecules with diverse applications in medicinal chemistry, materials science, and synthetic intermediates. The ethynyl group confers unique electronic and steric properties, making it a valuable building block for cross-coupling reactions (e.g., Sonogashira coupling) and bioorthogonal chemistry.

Properties

Molecular Formula

C7H5NO

Molecular Weight

119.12 g/mol

IUPAC Name

3-ethynyl-3H-pyridin-6-one

InChI

InChI=1S/C7H5NO/c1-2-6-3-4-7(9)8-5-6/h1,3-6H

InChI Key

VCJKJORYMYYFNY-UHFFFAOYSA-N

Canonical SMILES

C#CC1C=CC(=O)N=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethynyl-3H-pyridin-6-one typically involves the reaction of 3-ethynyl-benzonic acid methyl ester with hydrazine hydrate in methanol. The reaction is carried out at room temperature for 24 hours, followed by filtration and washing with methanol to obtain the desired product .

Industrial Production Methods: While specific industrial production methods for 3-ethynyl-3H-pyridin-6-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 3-Ethynyl-3H-pyridin-6-one can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form different functional groups.

    Reduction: The keto group can be reduced to form alcohols.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can lead to the formation of carboxylic acids, while reduction of the keto group can yield alcohols.

Scientific Research Applications

3-Ethynyl-3H-pyridin-6-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-ethynyl-3H-pyridin-6-one involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . This highlights its potential as an anticancer agent.

Comparison with Similar Compounds

Ethynyl-Substituted Pyridine Derivatives

The ethynyl group in 3-ethynyl-3H-pyridin-6-one differentiates it from structurally similar pyridines:

Compound Name Substituents Key Features Reference
3-Ethynyl-3H-pyridin-6-one 3-ethynyl, 6-ketone Reactive ethynyl group; electron-deficient ring due to ketone Target Compound
2-((Trimethylsilyl)ethynyl)pyridin-3-amine 2-(silyl-protected ethynyl), 3-amine Silyl protection enhances stability but reduces reactivity for coupling
3-Dimethoxymethyl-5-((trimethylsilyl)ethynyl)pyridine 5-(silyl-ethynyl), 3-dimethoxymethyl Bulky substituents hinder regioselectivity in reactions

Key Insights :

  • The unprotected ethynyl group in 3-ethynyl-3H-pyridin-6-one offers higher reactivity compared to silyl-protected analogs (e.g., ), but requires careful handling to prevent polymerization or oxidation.

Pyridinone Derivatives

Pyridinones with varying substituents exhibit distinct physicochemical properties:

Compound Name Substituents Solubility (mg/L) Molecular Weight (g/mol) Key Applications Reference
3-Ethynyl-3H-pyridin-6-one 3-ethynyl, 6-ketone Not reported 135.12 Click chemistry, drug discovery Target Compound
3H-Pyridine-2,6-dione 2,6-diketone ~200 (estimated) 123.11 Chelating agent, polymer synthesis
6-Methyl-3-pyridinol 3-hydroxy, 6-methyl 200.3 (EPI Suite) 109.13 Pharmaceutical intermediates

Key Insights :

  • The dual electron-withdrawing groups in 3H-pyridine-2,6-dione () result in higher acidity (pKa ~4-5) compared to 3-ethynyl-3H-pyridin-6-one, which likely has a pKa closer to neutral due to the ethynyl group’s moderate electron-withdrawing effect.
  • Hydroxy and methyl substituents, as in 6-methyl-3-pyridinol (), improve water solubility but reduce utility in cross-coupling reactions compared to ethynyl derivatives.

Functional and Reactivity Comparisons

Reactivity in Cross-Coupling Reactions

The ethynyl group in 3-ethynyl-3H-pyridin-6-one enables participation in Sonogashira, Huisgen cycloaddition, and other alkyne-specific reactions. In contrast:

  • Silyl-protected analogs (e.g., ) require deprotection steps (e.g., fluoride treatment) before coupling, adding synthetic complexity.
  • Hydroxy or methyl-substituted pyridines (e.g., ) lack reactive handles for such transformations, limiting their versatility.

Electronic Effects

  • Electron-deficient rings : The ketone at position 6 in 3-ethynyl-3H-pyridin-6-one enhances electrophilic aromatic substitution (EAS) at positions 2 and 4, similar to 3H-pyridine-2,6-dione ().
  • Steric effects : Bulky substituents in dimethoxymethyl derivatives () reduce reaction yields in EAS compared to the compact ethynyl group.

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